

# An In-depth Technical Guide to Pranlukast-d4: Properties, Suppliers, and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Pranlukast-d4 |           |
| Cat. No.:            | B10782638     | Get Quote |

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on **Pranlukast-d4**, a deuterated analog of the cysteinyl leukotriene receptor antagonist, Pranlukast. This document details available suppliers, purity specifications, and key experimental protocols, and illustrates the compound's mechanism of action through a signaling pathway diagram.

### Introduction to Pranlukast-d4

**Pranlukast-d4** is a stable isotope-labeled form of Pranlukast, where four hydrogen atoms have been replaced by deuterium. It is primarily utilized as an internal standard in analytical and pharmacokinetic research. The incorporation of deuterium atoms increases the molecular weight of the compound without significantly altering its chemical properties, making it an ideal tool for precise quantification of Pranlukast in biological matrices using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2].

Pranlukast itself is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor[1][3]. By blocking the action of leukotriene D4 (LTD4) at this receptor, Pranlukast mitigates key pathological processes in asthma, including airway edema, smooth muscle contraction, and mucus secretion[3].

# Supplier and Purity Information for Pranlukast-d4



The following table summarizes the key information for several suppliers of **Pranlukast-d4**, including CAS number, molecular formula, molecular weight, and reported purity.

| Supplier           | CAS Number    | Molecular<br>Formula | Molecular<br>Weight ( g/mol<br>) | Purity                                                              |
|--------------------|---------------|----------------------|----------------------------------|---------------------------------------------------------------------|
| Cayman<br>Chemical | 2713172-43-9  | C27H19D4N5O4         | 485.5                            | ≥99% deuterated forms (d1-d4)[1]                                    |
| Clearsynth         | 2713172-43-9  | C27H19D4N5O4         | 485.53                           | 97.55% (by<br>HPLC)[4]                                              |
| MedChemExpres<br>s | 2713172-43-9  | Not specified        | Not specified                    | Certificate of Analysis available upon request[5]                   |
| Biosynth           | 2713172-43-9  | Not specified        | Not specified                    | Information<br>available upon<br>inquiry[6]                         |
| Simson Pharma      | Not specified | C27H19D4N5O4         | 485.54                           | Available via custom synthesis; Certificate of Analysis provided[7] |
| Veeprho            | Not specified | Not specified        | Not specified                    | Information<br>available upon<br>request[2]                         |

## **Experimental Protocols**

This section details a validated method for the determination of Pranlukast in human plasma, employing **Pranlukast-d4** as an internal standard to ensure accuracy and reproducibility[8].



Objective: To accurately quantify the concentration of Pranlukast and its metabolites in human plasma samples.

#### Methodology:

- Sample Preparation and Extraction:
  - $\circ$  Human plasma samples (100  $\mu$ L) are directly injected into an on-line solid-phase extraction (SPE) system.
  - Pranlukast-d4 is used as the internal standard.
  - The on-line SPE system isolates the analytes from the plasma matrix, which helps in reducing sample preparation time and minimizing ion suppression effects[8].
- Chromatographic Separation:
  - Following SPE, the analytes are transferred to a liquid chromatography (LC) system for separation.
  - A mobile phase consisting of a 20 mM ammonium acetate-methanol system is used with a step gradient to achieve efficient separation of Pranlukast and its metabolites[8].
- Mass Spectrometric Detection:
  - The separated analytes are introduced into a tandem mass spectrometer (MS/MS)
     equipped with a turbo-ionspray interface.
  - Quantification is performed using negative ion selected reaction monitoring (SRM)[8].
  - The method is validated for a linear range of 10.0 to 2000 ng/mL for Pranlukast[8].
  - The lower limit of quantification (LLQ) for Pranlukast is 10.0 ng/mL[8].

Workflow for Pranlukast Quantification:





Click to download full resolution via product page

Workflow for the quantification of Pranlukast in human plasma.

## **Signaling Pathway of Pranlukast**

Pranlukast exerts its therapeutic effects by acting as a selective antagonist at the CysLT1 receptor. The following diagram illustrates this mechanism of action.

Mechanism of Action of Pranlukast:





Click to download full resolution via product page

Mechanism of action of Pranlukast at the CysLT1 receptor.

In addition to its primary mechanism, Pranlukast has been shown to inhibit the nuclear translocation of NF-κB p65 induced by TNF-α, suggesting a broader anti-inflammatory role[1]. It also inhibits the oxygen-glucose deprivation-induced nuclear translocation of the CysLT1 receptor itself[9].



This guide provides a foundational understanding of **Pranlukast-d4** for research applications. For specific experimental setups, it is crucial to consult the certificates of analysis provided by the suppliers and relevant scientific literature.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Pranlukast | C27H23N5O4 | CID 4887 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pranlukast-d4 | 2713172-43-9 | FP184048 | Biosynth [biosynth.com]
- 7. Pranlukast | CAS No- 103177-37-3 | Simson Pharma Limited [simsonpharma.com]
- 8. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pranlukast-d4: Properties, Suppliers, and Analytical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10782638#pranlukast-d4-supplier-and-purity-information]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com